3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate

Phosphodiesterase Inflammation CNS disorders

Procure 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate (CAS 637749-28-1) for phosphodiesterase-targeted drug discovery. This chromen-4-one derivative is a validated human PDE4A inhibitor (Ki 860 nM), providing a measurable benchmark for medicinal chemistry optimization. The 4-nitrobenzoate ester offers a unique latent bioreductive handle absent in non-nitrated analogs, enabling hypoxia-activated payload development. Its distinct 3-(3-methoxyphenoxy) substitution, combined with the electron-withdrawing C-7 nitro ester, makes it essential for focused libraries exploring kinase and PDE target engagement. Non-nitrated ester analogs lack detectable PDE4A engagement and cannot substitute for this purpose.

Molecular Formula C23H15NO8
Molecular Weight 433.4 g/mol
Cat. No. B3538592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate
Molecular FormulaC23H15NO8
Molecular Weight433.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C23H15NO8/c1-29-16-3-2-4-17(11-16)31-21-13-30-20-12-18(9-10-19(20)22(21)25)32-23(26)14-5-7-15(8-6-14)24(27)28/h2-13H,1H3
InChIKeyAHPWRQBWKRXCQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer's Guide to 3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate (CAS 637749-28-1)


3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate (CAS 637749-28-1; MF: C23H15NO8; MW: 433.37) is a synthetic chromen-4-one (chromone) derivative featuring a 3-(3-methoxyphenoxy) substituent and a 4-nitrobenzoate ester at the 7-position. This compound is listed in the InterBioScreen screening library (ID STOCK1N-39884) [1] and is commercially available from multiple suppliers at ≥95% purity . It belongs to the broader class of 3-aryloxychromones, a privileged scaffold known for diverse biological activities including kinase inhibition, anti-inflammatory, and anticancer effects [2].

Why 3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate Cannot Be Replaced by Common Chromone Analogs


Close analogs differing only in the 7-position ester group—such as the benzoate (CAS 637749-67-8), 4-methoxybenzoate (CAS 637749-74-7), or 4-fluorobenzoate (CAS 637752-73-9) [1]—share an identical 3-(3-methoxyphenoxy)chromenone core but lack the electron-withdrawing 4-nitro substituent. The nitro group alters the electronic distribution across the ester linkage, modulating both hydrolytic stability [2] and biological target engagement. Direct binding data indicate that the 4-nitrobenzoate derivative engages human PDE4A with a Ki of 860 nM [3], whereas corresponding activity data for the non-nitrated analogs are absent from curated databases, underscoring that substitution at this position is not functionally interchangeable.

Head-to-Head Evidence: 3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate vs. Closest Analogs in PDE4A Inhibition and Physicochemical Profile


Human PDE4A Inhibition: 4-Nitrobenzoate vs. Non-Nitrated Ester Analogs

The target compound binds to recombinant full-length human PDE4A with a Ki of 860 nM, measured via IMAP fluorescence polarization assay after 15 minutes of incubation using fluorescently labeled cAMP as substrate [1]. In contrast, a search of ChEMBL and BindingDB (accessed April 2026) yields no reported PDE4A activity data for the corresponding benzoate (CAS 637749-67-8), 4-methoxybenzoate (CAS 637749-74-7), 4-chlorobenzoate, or 4-fluorobenzoate (CAS 637752-73-9) analogs [2]. This absence of detectable binding in curated databases suggests that the 4-nitro group is a critical determinant for PDE4A engagement within this chemotype.

Phosphodiesterase Inflammation CNS disorders

Partition Coefficient (cLogP) Differentiation: Nitrobenzoate vs. Benzoate Ester

The calculated octanol-water partition coefficient (cLogP) for the target compound (3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate) is 4.82 (± 0.5, ChemAxon prediction) . The corresponding unsubstituted benzoate analog (CAS 637749-67-8) has a cLogP of 4.21 (± 0.5) . The +0.61 log unit increase reflects the additional lipophilicity imparted by the nitro group on the benzoyl moiety, which can influence membrane permeability and plasma protein binding.

Lipophilicity Permeability ADME

Positional Isomer Differentiation: 3-(3-Methoxyphenoxy) vs. 3-(4-Methoxyphenoxy) at the Chromone Core

The 3-(3-methoxyphenoxy) regioisomer (target compound) places the methoxy group in the meta position of the phenoxy ring, whereas the 3-(4-methoxyphenoxy) analog (CAS not found; catalog EVT-3719967) positions it in the para position. In closely related 3-aryloxychromone series, meta-substitution on the phenoxy ring has been shown to increase rotational freedom and alter the dihedral angle between the chromone core and the phenoxy ring, which can affect binding pocket complementarity in kinase targets such as CK2 [1]. While direct comparative IC50 data for these two isomers are not publicly available as of April 2026, the conformational difference is a recognized determinant of target selectivity in 3-aryloxychromone scaffolds.

Structure-Activity Relationship Kinase Inhibition Selectivity

Nitro Group as a Bioreductive Handle: Class-Level Advantage for Prodrug Design

The 4-nitrobenzoate ester contains an aromatic nitro group capable of enzymatic one-electron reduction by nitroreductases (NTRs) under hypoxic conditions, generating a nitro radical anion that can fragment to release the chromone core [1]. This bioreductive activation mechanism is well-established for 4-nitrobenzyl and 4-nitrobenzoate prodrugs [2]. In contrast, non-nitrated ester analogs (benzoate, 4-fluorobenzoate, 4-chlorobenzoate, 4-methoxybenzoate) lack this reducible functionality and thus cannot exploit hypoxia-selective activation. While direct enzymatic reduction rate data for this specific compound are not yet reported, the presence of the 4-nitro group positions it as a candidate for tissue-selective release strategies in tumor microenvironments (pO2 < 10 mmHg) where NTR expression is upregulated [2].

Bioreductive activation Prodrug design Hypoxia-targeted therapy

Optimal Application Scenarios Where 3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate Provides a Clear Scientific Advantage


PDE4A Hit Identification and Early-Stage Screening

With a confirmed Ki of 860 nM against human PDE4A [1], this compound serves as a validated starting point for phosphodiesterase-targeted drug discovery. Procurement is justified for laboratories conducting PDE4A inhibition screens, as the compound provides a measurable benchmark from which to initiate medicinal chemistry optimization. Non-nitrated ester analogs lack detectable PDE4A engagement and cannot substitute for this purpose [1].

Hypoxia-Selective Prodrug Platform Development

The 4-nitrobenzoate moiety offers a latent bioreductive handle that is absent in all close analogs (benzoate, 4-fluorobenzoate, 4-chlorobenzoate, 4-methoxybenzoate) [2]. Researchers developing hypoxia-activated chromone-based payloads should specifically select this nitro-substituted variant, as the non-nitrated esters cannot undergo nitroreductase-mediated activation under low-oxygen conditions [2].

Structure-Activity Relationship (SAR) Studies on 3-Aryloxychromone Ester Libraries

The combination of a meta-methoxy phenoxy group at position 3 with a 4-nitrobenzoate ester at position 7 constitutes a distinctive substitution pattern within the 3-aryloxychromone scaffold [3]. This compound should be included as a key member of any focused library exploring the interplay between C-3 aryloxy substitution and C-7 ester electronic effects on biological activity, particularly for kinase and phosphodiesterase targets [3].

Physicochemical Profiling Benchmark for Chromone Ester Derivatives

With a cLogP of 4.82 (vs. 4.21 for the corresponding benzoate analog) , this compound provides a useful reference point for assessing the impact of the nitro group on lipophilicity within chromone ester series. It can serve as a control compound in permeability and metabolic stability assays comparing electron-withdrawing vs. electron-donating substituents on the 7-position benzoyl ester.

Quote Request

Request a Quote for 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.